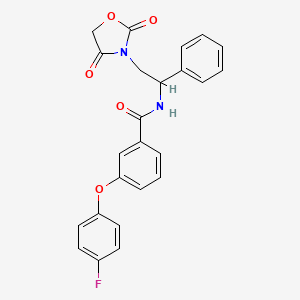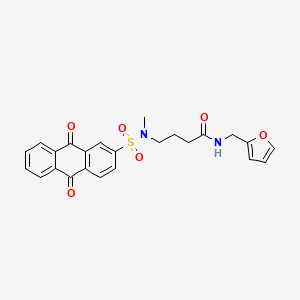
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-fluorophenoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-fluorophenoxy)benzamide is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as inhibitors of various enzymes and receptors, and they can be modified to enhance their biological properties and specificity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and coupling reactions. For example, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material. Paper describes the synthesis of antipyrine derivatives with good yields, which involves spectroscopic characterization to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can engage in various intermolecular interactions. Paper discusses the X-ray structure characterization of antipyrine derivatives, which are isostructural and crystallize in the monoclinic P21/c space group. The crystal packing is stabilized by hydrogen bonds and π-interactions, which are also likely to be relevant in the structure of this compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions, often as intermediates in the synthesis of more complex molecules. The presence of the amide group allows for reactions such as amide bond formation and cleavage, as well as nucleophilic substitutions. Paper describes a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction, which could potentially be applied to the synthesis of related benzamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of halogen atoms, like the fluorine in the 4-fluorophenoxy group, can affect the compound's lipophilicity and its interactions with biological targets. Paper mentions that synthesized benzamide derivatives are fluorescent in solution and thermally stable up to 300°C, which suggests that this compound may also exhibit similar properties.
Applications De Recherche Scientifique
Synthesis and Photo-Physical Characteristics
Research on the synthesis and photo-physical characteristics of compounds structurally related to the specified chemical has been conducted. For instance, novel fluorescent compounds with potential for excited state intra-molecular proton transfer (ESIPT) pathway showing single absorption and dual emission characteristics have been synthesized and studied for their solvent polarity effects on absorption-emission properties. These studies are foundational for the development of fluorescent probes and materials with specific photophysical properties (Padalkar et al., 2011).
Application to Fluorescent Probes
Compounds with similar structural motifs have been applied to the development of fluorescent probes for sensing pH and metal cations. This research signifies the potential of such compounds in creating sensitive and selective sensors for biochemical and environmental monitoring (Tanaka et al., 2001).
Antimicrobial Activity
Studies on derivatives structurally akin to the specified molecule have shown promising antimicrobial activities. These include the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives, showcasing broad-spectrum antimicrobial efficacy against various bacterial and fungal strains. Such research opens pathways for new antimicrobial agents, highlighting the broader applicability of these compounds in addressing resistance issues (Padalkar et al., 2016).
Photophysical and Thermal Properties
The synthesis of novel compounds with specific photophysical and antimicrobial properties also underscores the importance of understanding their thermal stability. Studies have shown these compounds to be thermally stable up to certain temperatures, indicating their potential for various applications requiring material stability under heat (Padalkar et al., 2014).
Mécanisme D'action
Target of action
The compound contains a 1,3-oxazolidin-2-one ring , which is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Biochemical pathways
Given that oxazolidinone derivatives are often used as antibacterials, they likely affect the protein synthesis pathways in bacteria .
Pharmacokinetics
Oxazolidinone derivatives generally have good oral bioavailability and are widely distributed in the body .
Result of action
If it acts similarly to other oxazolidinone derivatives, it would likely result in the death of bacteria due to inhibited protein synthesis .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c25-18-9-11-19(12-10-18)32-20-8-4-7-17(13-20)23(29)26-21(16-5-2-1-3-6-16)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPYCDDZTVRDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)


![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)


![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)
![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)